molecular formula C15H19NO3 B13210297 1-N-Cbz-2-acetylpiperidine

1-N-Cbz-2-acetylpiperidine

Cat. No.: B13210297
M. Wt: 261.32 g/mol
InChI Key: PKHMVCRLHTWZMA-UHFFFAOYSA-N
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Description

1-N-Cbz-2-acetylpiperidine is a chemical compound with the molecular formula C₁₅H₁₉NO₃. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl carbamate (Cbz) protecting group on the nitrogen atom and an acetyl group on the second carbon atom. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-Cbz-2-acetylpiperidine can be synthesized through a multi-step process involving the protection of piperidine with a benzyl carbamate group followed by acetylation. One common method involves the following steps:

    Protection of Piperidine: Piperidine is reacted with benzyl chloroformate in the presence of a base such as sodium carbonate to form 1-N-Cbz-piperidine.

    Acetylation: The protected piperidine is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-N-Cbz-2-acetylpiperidine undergoes various chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed via hydrogenation using palladium on carbon as a catalyst.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the piperidine ring.

Common Reagents and Conditions:

    Hydrogenation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols, bases like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Deprotected Piperidine: Removal of the Cbz group yields 2-acetylpiperidine.

    Substituted Derivatives: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-N-Cbz-2-acetylpiperidine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including analgesics and anti-inflammatory drugs.

    Industry: The compound is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-N-Cbz-2-acetylpiperidine is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    1-Acetyl-2-carboxypiperidine: Similar in structure but with a carboxyl group instead of a Cbz group.

    1-N-Boc-2-acetylpiperidine: Features a tert-butoxycarbonyl (Boc) protecting group instead of a Cbz group.

    1-N-Fmoc-2-acetylpiperidine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness: 1-N-Cbz-2-acetylpiperidine is unique due to the presence of the Cbz protecting group, which offers stability under various reaction conditions and can be selectively removed. This makes it a valuable intermediate in multi-step organic syntheses.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 2-acetylpiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-12(17)14-9-5-6-10-16(14)15(18)19-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3

InChI Key

PKHMVCRLHTWZMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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